Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine
Overview
Description
Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine is an organic compound characterized by the presence of cyclopropyl groups and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine typically involves the reaction of 4-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours, followed by the addition of more bromomethylcyclopropane and further refluxing for another 24 hours . This results in the formation of 4-(cyclopropylmethoxy)benzaldehyde, which can then be further reacted with cyclopropylamine to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetone or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethoxybenzaldehyde: A precursor in the synthesis of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine.
Cyclopropylamine: A related compound with similar structural features.
Phenylboronic acids: Compounds with similar applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its combination of cyclopropyl groups and a benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-12(1)10-16-14-7-3-11(4-8-14)9-15-13-5-6-13/h3-4,7-8,12-13,15H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYDNYALQQLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)CNC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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